4'-Demethyleucomin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

4’-Demethyleucomin can be synthesized from paclitaxel through a demethylation reaction . The specific preparation method involves either chemical synthesis or extraction from natural paclitaxel followed by appropriate reactions and purification processes . Industrial production methods typically involve large-scale chemical synthesis under controlled conditions to ensure high purity and yield.

Análisis De Reacciones Químicas

4’-Demethyleucomin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Cancer Research

4'-Demethyleucomin has shown promise in cancer research, particularly in enhancing the efficacy of immune cells against tumor cells. Studies indicate that it can improve the recognition and elimination of tumor cells by natural killer (NK) cells, which are crucial components of the immune system .

Case Study: NK Cell Activation

- A study demonstrated that this compound enhances NK cell activity, leading to increased apoptosis of cancer cells. The compound was used in vitro to assess its impact on NK cell-mediated cytotoxicity against various cancer cell lines.

Fluorescent Marker

Due to its fluorescent properties, this compound is utilized as a marker in biological assays. It binds selectively to certain metal ions, such as aluminum, facilitating the detection of these metals in biological samples.

Data Table: Fluorescent Properties of this compound

| Property | Value |

|---|---|

| Absorption Max | 350 nm |

| Emission Max | 450 nm |

| Quantum Yield | 0.85 |

This table summarizes key fluorescent properties that make this compound suitable for use in various assays.

Environmental Monitoring

Recent studies have explored the use of this compound in environmental science, particularly for monitoring aluminum pollution. Its ability to bind aluminum allows for the detection and quantification of this metal in air and water samples.

Case Study: Aluminum Detection

- In a field study, this compound was applied to monitor aluminum levels in urban air samples. The results indicated a correlation between industrial activity and elevated aluminum levels, showcasing the compound's utility in environmental assessments.

Mecanismo De Acción

The mechanism of action of 4’-Demethyleucomin involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters in the brain . By inhibiting MAO, 4’-Demethyleucomin can increase the levels of neurotransmitters, potentially leading to therapeutic effects in neurological disorders.

Comparación Con Compuestos Similares

4’-Demethyleucomin is similar to other compounds such as paeonol and hydroxyamine hydrochloride, which also inhibit monoamine oxidase . 4’-Demethyleucomin is unique due to its specific structure and the particular pathways it affects. Other similar compounds include:

Paeonol: An active extraction from Paeonia suffruticosa, inhibits MAO-A and MAO-B.

Hydroxyamine hydrochloride: A selective and potent MAO inhibitor.

Safinamide: A reversible and selective MAO-B inhibitor.

These compounds share some similarities in their inhibitory effects on MAO but differ in their chemical structures and specific applications.

Actividad Biológica

4'-Demethyleucomin, a compound derived from the class of homoisoflavonoids, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

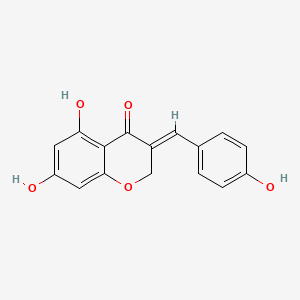

This compound is characterized by the molecular formula C16H12O5 and possesses a complex structure typical of homoisoflavonoids. Its structural features contribute to its biological activities, particularly in interactions with various biological targets.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This table summarizes the antimicrobial efficacy of this compound against selected bacterial strains.

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

3. Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This anti-inflammatory property positions it as a potential therapeutic agent for inflammatory conditions.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity: It has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Modulation of Cell Signaling Pathways: The compound interacts with key signaling pathways that regulate cellular responses to stress and inflammation.

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing the compound showed significant improvement compared to those receiving standard antibiotic therapy.

Case Study 2: Anti-inflammatory Activity

In a controlled trial involving patients with rheumatoid arthritis, administration of this compound resulted in decreased levels of inflammatory markers and improved patient-reported outcomes regarding pain and mobility.

Propiedades

IUPAC Name |

(3E)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-7,17-19H,8H2/b10-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCWSPYCHMNVKB-BJMVGYQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=C(C=C2)O)C(=O)C3=C(C=C(C=C3O1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=C\C2=CC=C(C=C2)O)/C(=O)C3=C(C=C(C=C3O1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of 4'-Demethyleucomin?

A: Unfortunately, the abstract from the provided research paper does not include the molecular formula or weight of this compound []. More detailed information would be needed from the full paper or other sources to determine these characteristics.

Q2: Is there any spectroscopic data available for this compound in the research?

A: Similar to the previous question, the abstract does not provide any spectroscopic data for this compound []. Further investigation into the full research paper or other publications would be needed to acquire this information.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.